N,N'-bis(2,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide
Description
N~1~,N~6~-BIS(2,4-DICHLOROPHENYL)-2,2,3,3,4,4,5,5-OCTAFLUOROHEXANEDIAMIDE is a synthetic organic compound characterized by its unique structure, which includes both dichlorophenyl and octafluorohexanediamide groups
Properties
Molecular Formula |
C18H8Cl4F8N2O2 |
|---|---|
Molecular Weight |
578.1 g/mol |
IUPAC Name |
N,N'-bis(2,4-dichlorophenyl)-2,2,3,3,4,4,5,5-octafluorohexanediamide |
InChI |
InChI=1S/C18H8Cl4F8N2O2/c19-7-1-3-11(9(21)5-7)31-13(33)15(23,24)17(27,28)18(29,30)16(25,26)14(34)32-12-4-2-8(20)6-10(12)22/h1-6H,(H,31,33)(H,32,34) |
InChI Key |
UELSMCVGHVFTFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C(C(C(C(C(=O)NC2=C(C=C(C=C2)Cl)Cl)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~6~-BIS(2,4-DICHLOROPHENYL)-2,2,3,3,4,4,5,5-OCTAFLUOROHEXANEDIAMIDE typically involves the reaction of 2,4-dichloroaniline with octafluorohexanedioyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N1,N~6~-BIS(2,4-DICHLOROPHENYL)-2,2,3,3,4,4,5,5-OCTAFLUOROHEXANEDIAMIDE involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~6~-BIS(2,4-DICHLOROPHENYL)-2,2,3,3,4,4,5,5-OCTAFLUOROHEXANEDIAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of derivatives with different substituents on the phenyl rings.
Scientific Research Applications
N~1~,N~6~-BIS(2,4-DICHLOROPHENYL)-2,2,3,3,4,4,5,5-OCTAFLUOROHEXANEDIAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1,N~6~-BIS(2,4-DICHLOROPHENYL)-2,2,3,3,4,4,5,5-OCTAFLUOROHEXANEDIAMIDE involves its interaction with specific molecular targets. The compound’s electron-withdrawing groups can influence its reactivity and binding affinity to various biological molecules. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N~1~,N~6~-BIS(2-CHLOROPHENYL)HEXANEDIAMIDE
- N~1~,N~6~-BIS(4-CHLOROPHENYL)HEXANEDIAMIDE
- N~1~,N~6~-BIS(3-CHLOROPHENYL)HEXANEDIAMIDE
- N~1~,N~6~-BIS(3-CHLORO-2-METHYLPHENYL)HEXANEDIAMIDE
Uniqueness
N~1~,N~6~-BIS(2,4-DICHLOROPHENYL)-2,2,3,3,4,4,5,5-OCTAFLUOROHEXANEDIAMIDE is unique due to the presence of both dichlorophenyl and octafluorohexanediamide groups, which impart distinct chemical and physical properties
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